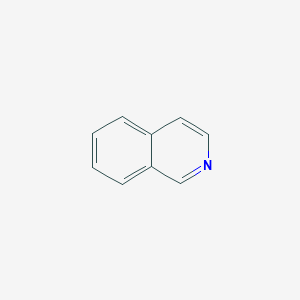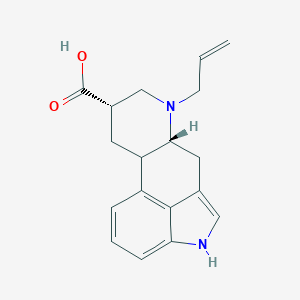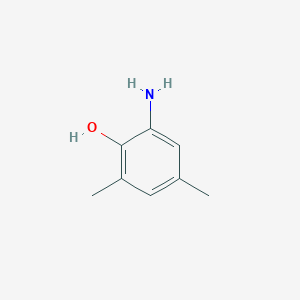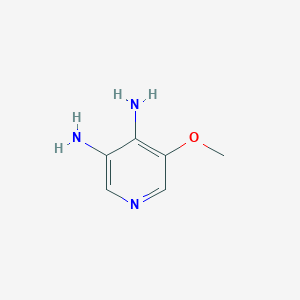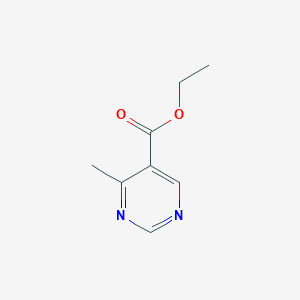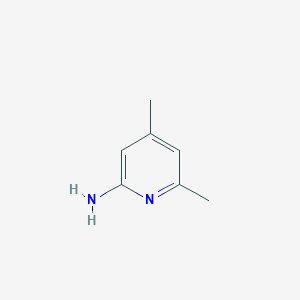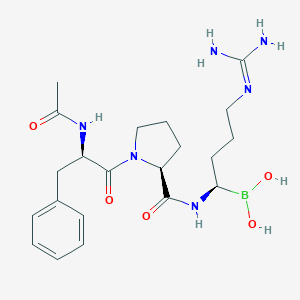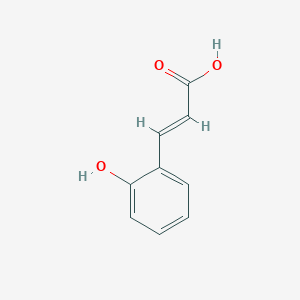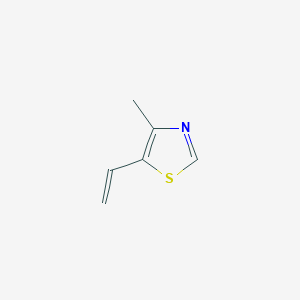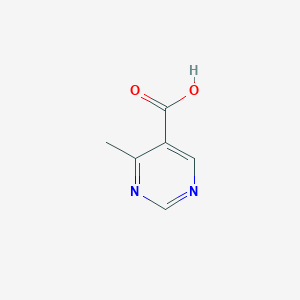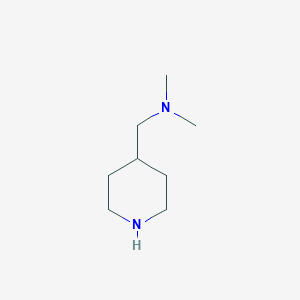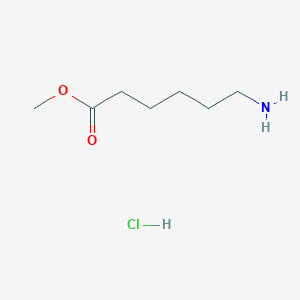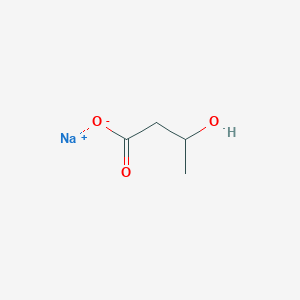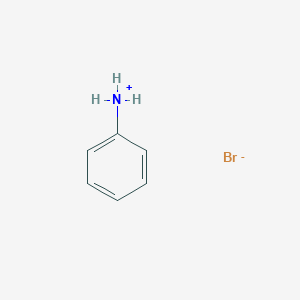
Aniline hydrobromide
Übersicht
Beschreibung
Aniline hydrobromide is an organic compound with the chemical formula C6H8BrN It is a salt formed from aniline and hydrobromic acidThis compound is used in various chemical reactions and industrial applications due to its reactivity and solubility properties .
Wirkmechanismus
- In bromination reactions, the amino group (-NH₂) in aniline is highly electron-donating, making the aromatic ring extremely electron-rich. As a result, monobromination is challenging to achieve, even at lower temperatures, due to the strong electron-donating effect of the amino group .
- The bromination reaction proceeds via a regular Bronsted acid-base mechanism with HNO₃ and H₂SO₄ .
Mode of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aniline hydrobromide can be synthesized through the reaction of aniline with hydrobromic acid. The reaction typically involves dissolving aniline in a suitable solvent, such as ethanol or water, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous reactors and automated systems helps in optimizing the production process and maintaining consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Aniline hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as nitrosobenzene and azobenzene.
Reduction: It can be reduced to form aniline, which can further undergo various reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitrosobenzene, azobenzene.
Reduction: Aniline.
Substitution: Brominated, chlorinated, and nitrated derivatives of aniline.
Wissenschaftliche Forschungsanwendungen
Aniline hydrobromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various aromatic compounds.
Biology: Aniline derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Aniline hydrochloride: Similar to aniline hydrobromide but with hydrochloric acid instead of hydrobromic acid.
Aniline sulfate: Formed with sulfuric acid.
Aniline nitrate: Formed with nitric acid.
Comparison: this compound is unique due to its specific reactivity and solubility properties compared to other aniline salts. The choice of aniline salt in a particular application depends on the desired reactivity and the nature of the chemical process involved. For example, this compound may be preferred in reactions where bromide ions play a crucial role, while aniline hydrochloride might be chosen for its chloride ion reactivity .
Eigenschaften
IUPAC Name |
aniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPWECBBZZNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-53-3 (Parent) | |
| Record name | Aniline hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883432 | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-11-0 | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XK3D1SXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of Aniline Hydrobromide?
A1: this compound (C6H5NH3Br) exhibits interesting structural properties. It exists in two forms: orthorhombic and monoclinic. The orthorhombic form transitions to the monoclinic form at a specific temperature, signifying a phase transition. [, , ] This transition is characterized by a significant change in heat capacity, resembling the order-disorder transitions observed in binary alloys. [, ]
Q2: How does the structure of this compound influence its twinning behavior?
A2: X-ray diffraction studies revealed a unique twinning structure in this compound crystals. The twinning occurs along specific crystallographic directions, specifically two-fold screw axes parallel to [] and [0\bar11] passing through the origin. This twinning is believed to arise from differing growth rates along various crystallographic directions and can be visually observed through microscopy, particularly via etch patterns on the (100) cleavage plane. []
Q3: Can you elaborate on the phase transition observed in this compound?
A3: this compound undergoes a higher-order phase transition around 22°C. This transition is characterized by a lambda-shaped heat capacity curve, similar to order-disorder transitions in binary alloys. [] The transition involves a heat of transition (ΔH) of ±10 cal/mol and an entropy of transition (ΔS) of 1.10 ± 0.05 e.u. [] This transition is also associated with anomalous thermal expansion near the critical temperature. [, ]
Q4: Has this compound been utilized in any synthetic applications?
A4: Yes, this compound plays a role in specific organic reactions. One example is its use in determining the concentration of phenylbromoacetonitrile. In this method, an excess of aniline reacts with phenylbromoacetonitrile in a non-polar solvent, leading to the quantitative precipitation of this compound. [] Additionally, this compound serves as a starting material in the synthesis of various heterocyclic compounds. For instance, N-(3-bromopropyl)aniline hydrobromides, when treated with anhydrous Aluminium Chloride in decalin, yield tetrahydroquinolines. [] This reaction has been successfully applied to synthesize compounds like julolidine, lilolidine, and other complex heterocycles. []
Q5: Is there any research on the dielectric properties of this compound?
A6: Yes, studies have investigated the dielectric properties of this compound. Notably, a dielectric anomaly was observed in this compound. [] This anomaly further supports the occurrence of a phase transition in this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


